N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide
Description
N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide is a benzimidazole derivative featuring a trifluoromethanesulfonamide group and a 3-methylbenzyl substituent. The trifluoromethanesulfonamide moiety enhances metabolic stability and electronegativity, while the 3-methylbenzyl group contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S/c1-11-5-4-6-14(7-11)9-24-10-22-17-15(24)8-12(2)13(3)16(17)23-27(25,26)18(19,20)21/h4-8,10,23H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNSDIMSFNACIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound's structure can be described as follows:
- IUPAC Name : N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide
- Molecular Formula : C16H18F3N3O2S
- Molar Mass : 373.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzimidazole core is known for its ability to bind to specific enzymes and receptors, influencing their activity. The trifluoromethanesulfonamide moiety enhances the compound's ability to interact with target sites through hydrogen bonding and electrostatic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- DNA Binding : Similar to other benzimidazole derivatives, it may interact with DNA, potentially disrupting replication and transcription processes.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Recent studies have demonstrated that N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide possesses notable antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria using standard broth microdilution methods.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/ml |
| Escherichia coli | 32 μg/ml |
| Pseudomonas aeruginosa | 64 μg/ml |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.
Antitumor Activity
The compound has also shown promising antitumor activity in vitro. Studies involving various cancer cell lines revealed that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 (Lung Cancer) | 6.26 ± 0.33 |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
| MCF7 (Breast Cancer) | 12.34 ± 0.45 |
The IC50 values suggest that the compound is particularly potent against lung cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several benzimidazole derivatives, including N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide. The study reported:
- Synthesis : The compound was synthesized through a multi-step process involving condensation reactions followed by functional group modifications.
- Biological Evaluation : In vitro assays demonstrated significant antimicrobial and antitumor activities compared to standard drugs.
- Structure-Activity Relationship (SAR) : Modifications to the benzimidazole core enhanced biological activity, suggesting that specific substitutions can improve efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on substituent variations and their implications for molecular properties.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents (Benzyl/Sulfonamide) | Notable Properties |
|---|---|---|---|---|---|
| N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide | Not provided | C₁₉H₁₉F₃N₃O₂S | 410.43 | 3-methylbenzyl / trifluoromethanesulfonamide | High electronegativity, lipophilic |
| N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide | 338954-71-5 | C₁₈H₂₁N₃O₂S | 343.45 | 2-methylbenzyl / methanesulfonamide | Reduced steric bulk, lower stability |
| 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | 338964-27-5 | C₂₃H₂₂ClN₃O₃S | 463.95 | 3-methoxybenzyl / 4-chlorobenzenesulfonamide | Increased polarity, halogenated motif |
| 4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | Not provided | C₂₂H₂₁ClN₃O₂S | 440.0 | 3-methylbenzyl / 4-chlorobenzenesulfonamide | Moderate lipophilicity, chlorine substitution |
| 4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | 338964-14-0 | C₂₇H₃₉N₃O₂S | 469.68 | Octyl chain / tert-butyl-benzenesulfonamide | High hydrophobicity, bulky substituents |
Key Observations:
Trifluoromethanesulfonamide vs. Methanesulfonamide: The target compound’s trifluoromethanesulfonamide group (CF₃SO₂) enhances electronegativity and metabolic resistance compared to the non-fluorinated methanesulfonamide (CH₃SO₂) in CAS 338954-71-5 . Fluorine atoms reduce oxidative degradation, a critical factor in drug design.
Benzyl Substituent Effects: The 3-methylbenzyl group in the target compound balances lipophilicity and steric hindrance. Octyl chain (CAS 338964-14-0) drastically increases hydrophobicity, which may limit aqueous solubility but enhance lipid bilayer penetration .
Sulfonamide Aromatic Modifications :
- 4-Chlorobenzenesulfonamide (CAS 338964-27-5) adds a halogenated aromatic ring, favoring π-π stacking interactions in target binding .
- tert-Butylbenzenesulfonamide (CAS 338964-14-0) introduces steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity .
Molecular Weight Trends: The target compound (MW 410.43) lies mid-range among analogs.
Research Findings and Implications
- Metabolic Stability: The trifluoromethanesulfonamide group in the target compound likely offers superior metabolic stability compared to non-fluorinated analogs, a feature critical for prolonged therapeutic or pesticidal activity .
- Solubility vs. Permeability : Compounds with polar groups (e.g., 3-methoxybenzyl) may exhibit better solubility but reduced cellular uptake, whereas hydrophobic variants (e.g., octyl chain) face solubility challenges .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-5,6-dimethyl-1-(3-methylbenzyl)-1H,3-benzimidazol-4-ylmethanesulfonamide?
Methodological Answer:
- Key Parameters : Optimize reaction temperature (e.g., room temperature vs. reflux), stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkylating agents), and solvent polarity (e.g., DMF for nucleophilic substitution) to enhance regioselectivity .
- Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess purity at critical steps .
- Work-Up : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel with gradient elution) to isolate high-purity product .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze , , and NMR spectra to verify substituent positions (e.g., trifluoromethanesulfonyl group at C4) and methyl/benzyl group connectivity .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond lengths, as demonstrated for analogous benzimidazole sulfonamides .
Basic: What structural features correlate with its biological activity in preliminary assays?
Methodological Answer:
- Critical Groups :
- SAR Framework : Compare with structurally similar compounds (e.g., sulfamethoxazole derivatives) using in vitro assays to identify activity trends (e.g., antimicrobial vs. anti-inflammatory) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Experimental Variables :
- Standardize assay conditions (e.g., cell lines, incubation time, and concentration ranges) to minimize variability .
- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Data Reconciliation : Perform meta-analyses of published datasets, focusing on structural analogs (e.g., triazole or pyrazole derivatives) to contextualize discrepancies .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide sulfur as a hydrogen bond acceptor) .
- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., cyclooxygenase-2) over 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict activity trends in derivative libraries .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., nitro, cyano) on the benzimidazole ring to modulate metabolic stability .
- Replace the 3-methylbenzyl group with bulkier substituents (e.g., cycloheptyl) to enhance target selectivity .
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal bioavailability and low CYP450 inhibition .
Advanced: What analytical approaches validate reaction mechanisms for derivative synthesis?
Methodological Answer:
- Isotopic Labeling : Track -labeled intermediates in sulfonamide formation to confirm nucleophilic substitution pathways .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature conditions to identify rate-determining steps (e.g., benzimidazole alkylation) .
- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., sulfonyl chloride formation) .
Advanced: How does the compound’s solid-state structure influence its reactivity and stability?
Methodological Answer:
- Crystal Packing Analysis : Identify hydrogen-bonding networks (e.g., N–H···O=S interactions) that stabilize the lattice, reducing hygroscopicity .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate crystallinity with thermal stability .
- Polymorph Screening : Use solvent evaporation or slurry methods to isolate metastable forms with improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
